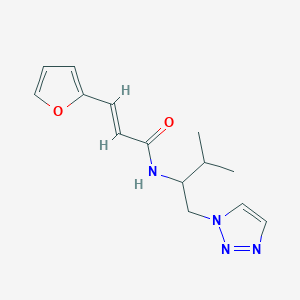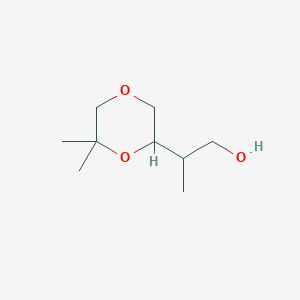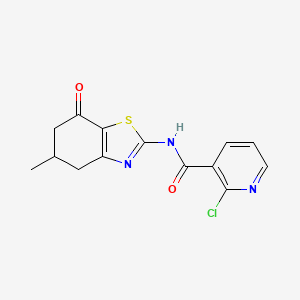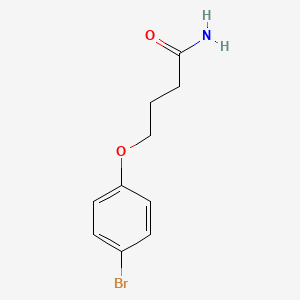
4-metil-N'-(1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)bencenosulfonohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han mostrado una actividad antiviral significativa. Por ejemplo, se prepararon y se informaron derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido como agentes antivirales . De manera similar, se prepararon derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida de indol e investigaron in vitro para determinar su actividad antiviral en una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .
Actividad anti-VIH
Se preparó y evaluó un derivado de N-arilsulfonil-3-acetilindol como análogos de inhibidores del VIH-1 . Los compuestos 1-(4-metil-1-(fenilsulfonil)-1H-indol-3-il)etanona y 1-(1-(4-etilfenilsulfonil)-4-metil-1H-indol-3-il)etanona fueron los más efectivos contra la actividad anti-VIH-1 .
Actividad antiinflamatoria
Se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.
Actividad anticancerígena
Se ha encontrado que los derivados del indol poseen propiedades anticancerígenas . Esto los hace potencialmente útiles en el tratamiento de varios tipos de cáncer.
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen propiedades antioxidantes . Esto los hace potencialmente útiles en la prevención de afecciones relacionadas con el estrés oxidativo.
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen propiedades antimicrobianas . Esto los hace potencialmente útiles en el tratamiento de varias infecciones microbianas.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen propiedades antituberculosas . Esto los hace potencialmente útiles en el tratamiento de la tuberculosis.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen propiedades antidiabéticas . Esto los hace potencialmente útiles en el tratamiento de la diabetes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.
Mode of Action
It is known that indole derivatives, which this compound is a part of, can bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets, possibly leading to changes in their function.
Propiedades
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-7-9-12(10-8-11)23(21,22)18-17-15-13-5-3-4-6-14(13)19(2)16(15)20/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYOIWCLWLSAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(N(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124750 |
Source


|
| Record name | 4-Methylbenzenesulfonic acid 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-25-6 |
Source


|
| Record name | 4-Methylbenzenesulfonic acid 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2541739.png)

![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)

![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)

![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)
![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)
![3-methyl-6-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2541760.png)
